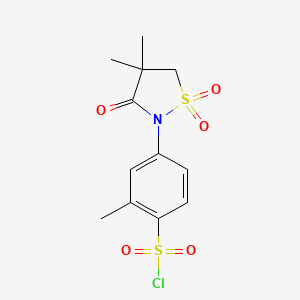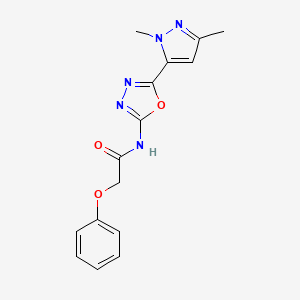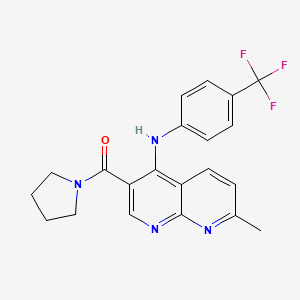![molecular formula C25H27N5O2 B2592290 9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-99-4](/img/structure/B2592290.png)
9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multi-target Therapeutic Potential for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are structurally related to the compound , have been designed to improve water solubility and evaluated for their potential in treating neurodegenerative diseases. These compounds have shown promising results as potent dual-target-directed A1/A2A adenosine receptor antagonists. Some derivatives demonstrated triple-target inhibition, indicating their potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, highlighting their superiority over single-target therapeutics (Brunschweiger et al., 2014).
Monoamine Oxidase Inhibition and Adenosine Receptor Antagonism
Another study on 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones revealed that these compounds exhibit significant interaction with adenosine receptor subtypes and possess the ability to inhibit monoamine oxidases (MAO). This dual-action makes them particularly interesting for the potential treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. The introduction of specific substituents led to the discovery of potent MAO-B inhibitors, offering a novel class for therapeutic development (Koch et al., 2013).
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-16-10-11-20(18(3)14-16)28-12-7-13-29-21-22(26-24(28)29)27(4)25(32)30(23(21)31)15-19-9-6-5-8-17(19)2/h5-6,8-11,14H,7,12-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXUASWRQBVVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(4-chlorophenyl)-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethenesulfonamide](/img/structure/B2592208.png)
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B2592209.png)
![3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid](/img/structure/B2592210.png)
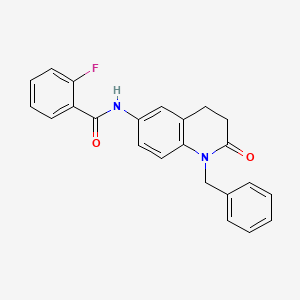
![2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2592213.png)

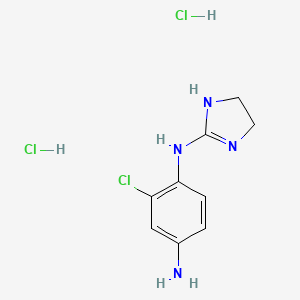
![(3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2592218.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2592220.png)

